SKQ-1 ion

Description

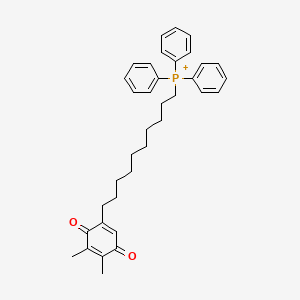

Structure

3D Structure

Properties

CAS No. |

934960-96-0 |

|---|---|

Molecular Formula |

C36H42O2P+ |

Molecular Weight |

537.7 g/mol |

IUPAC Name |

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium |

InChI |

InChI=1S/C36H42O2P/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3/q+1 |

InChI Key |

ZFUDULLGKXSPPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Skq 1 Ion Action

Mitochondrial Accumulation and Localization Principles

SKQ-1 ion's accumulation within mitochondria is driven by the substantial negative electrical potential across the inner mitochondrial membrane. researchgate.netmdpi.comwikipedia.org

Electrophoretic Transport Across Mitochondrial Membranes

The positive charge of the decyltriphenylphosphonium residue in SKQ-1 ion facilitates its electrophoretic movement across cellular membranes, including the plasma membrane and, more significantly, the inner mitochondrial membrane. researchgate.netmdpi.comfrontiersin.orgresearchgate.net Mitochondria maintain a large negative potential in their matrix relative to the intermembrane space and cytosol, typically around 180 mV. researchgate.netwikipedia.org This electrical gradient acts as a driving force, attracting the positively charged SKQ-1 ion and leading to its substantial accumulation within the mitochondrial matrix. researchgate.netmdpi.comwikipedia.org The accumulation can result in concentrations in the mitochondrial matrix that are orders of magnitude higher than in the surrounding cellular environment. mdpi.com

Factors Influencing Intramitochondrial Distribution

While the electrophoretic force is a primary determinant of mitochondrial accumulation, other factors can influence the precise intramitochondrial distribution of SKQ-1 ion. Its lipophilic nature, attributed to the decyl chain and triphenylphosphonium group, allows it to readily partition into the lipid bilayers of mitochondrial membranes. mdpi.comnih.gov Studies suggest that the plastoquinone (B1678516) residue of SKQ-1 can be located near cardiolipin (B10847521), a phospholipid abundant in the inner mitochondrial membrane, which is particularly susceptible to oxidation. researchgate.netmdpi.comnih.gov This proximity may facilitate direct interaction with and scavenging of lipid peroxyl radicals. researchgate.netmdpi.com The metabolic state of the cell and the activity of the mitochondrial respiratory chain can also influence the redox state of SKQ-1, potentially affecting its precise localization and interaction with different components within the mitochondria. nih.gov

Reactive Oxygen Species Scavenging Modalities

SKQ-1 ion acts as a potent antioxidant primarily by neutralizing ROS within the mitochondria. mdpi.commdpi.comnih.gov Its antioxidant activity involves several mechanisms.

Direct Interaction with Lipoperoxyl Radicals

SKQ-1H2, the reduced form of SKQ-1, is capable of directly interacting with lipoperoxyl radicals, which are key mediators of lipid peroxidation in biological membranes. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov This direct scavenging activity helps to prevent the propagation of lipid peroxidation chain reactions, thereby protecting mitochondrial membranes, including cardiolipin, from oxidative damage. researchgate.netmdpi.comresearchgate.netnih.gov

Interference with Electron Flow within the Mitochondrial Respiratory Chain

SKQ-1 can interfere with electron flow at specific sites within the mitochondrial respiratory chain, particularly at Complex I and Complex III. mdpi.comnih.govresearchgate.netresearchgate.net This interference can diminish the diversion of electrons to oxygen, which is a primary source of superoxide (B77818) formation. nih.gov By modulating electron transfer, SKQ-1 can help to attenuate the generation of mitochondrial superoxide. nih.gov

Role of SKQ-1 Ion Reduction to SKQ-1H2 in Antioxidant Activity

The antioxidant activity of SKQ-1 is largely dependent on its reduction to SKQ-1H2 within the mitochondria. mdpi.comnih.govnih.govmsu.ru This reduction can occur at sites within Complex I (IQ site) or Complex III (Qi site) of the respiratory chain, utilizing electrons from ubiquinol. nih.gov The reduced form, SKQ-1H2, is the primary species responsible for scavenging ROS, including lipoperoxyl radicals. nih.govnih.gov SKQ-1H2 can then be oxidized back to SKQ-1, potentially at Complex I, allowing for a catalytic cycle of ROS detoxification. nih.gov This regeneration process, dependent on the redox state of the mitochondrial environment, is crucial for sustaining the antioxidant capacity of SKQ-1. nih.gov

Prevention of Cardiolipin Peroxidation

Cardiolipin is a unique phospholipid found almost exclusively in the inner mitochondrial membrane. It plays critical roles in mitochondrial structure, function, and dynamics, including stabilizing respiratory supercomplexes, facilitating protein import, and participating in apoptosis signaling. Due to its high degree of unsaturation and proximity to the electron transport chain (ETC), a major source of mitochondrial ROS, cardiolipin is highly susceptible to peroxidation. Peroxidized cardiolipin can lead to mitochondrial dysfunction, disruption of supercomplexes, release of cytochrome c, and initiation of apoptosis.

SKQ-1 ion, with its targeted delivery to mitochondria and its antioxidant moiety (plastoquinone), effectively scavenges ROS, particularly superoxide and hydrogen peroxide, in the vicinity of the inner mitochondrial membrane. By reducing the local concentration of ROS, SKQ-1 directly mitigates the oxidative damage to cardiolipin. Research has demonstrated that treatment with SKQ-1 leads to a significant reduction in markers of lipid peroxidation, including those specific to cardiolipin peroxidation products, in various experimental models. This protective effect helps preserve the structural and functional integrity of the inner mitochondrial membrane and the respiratory chain.

Studies have shown that in conditions of oxidative stress, levels of peroxidized cardiolipin increase substantially. Treatment with SKQ-1 has been observed to prevent this increase, maintaining cardiolipin in its non-peroxidized state. For instance, research on isolated mitochondria exposed to pro-oxidants or in cellular models under stress conditions indicates a dose-dependent reduction in cardiolipin oxidation products upon SKQ-1 administration.

Table 1: Effect of SKQ-1 on Cardiolipin Peroxidation Markers

| Condition | Relative Level of Peroxidized Cardiolipin Markers |

| Control (Basal) | 1.0 |

| Oxidative Stress Only | 3.5 - 5.0 |

| Oxidative Stress + SKQ-1 | 1.2 - 1.8 |

Note: Data represents relative levels compared to basal control, based on findings from various studies.

This prevention of cardiolipin peroxidation is considered a key mechanism by which SKQ-1 exerts its protective effects against mitochondrial dysfunction and associated pathologies.

Modulation of Mitochondrial Bioenergetics

SKQ-1 ion influences mitochondrial bioenergetics by affecting several critical parameters related to energy production and efficiency. Its impact extends beyond simple ROS scavenging to include modulation of membrane potential, respiration rates, and the permeability transition pore.

Influence on Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is the electrochemical gradient across the inner mitochondrial membrane, essential for ATP synthesis via oxidative phosphorylation and for driving the import of mitochondrial proteins and calcium. ΔΨm is maintained by proton pumping by the ETC.

SKQ-1 ion, being a lipophilic cation, accumulates in the mitochondrial matrix driven by the negative ΔΨm. While primarily an antioxidant, some studies suggest that SKQ-1 can act as a mild protonophore or influence the proton gradient. At low concentrations, SKQ-1 is reported to slightly decrease ΔΨm, acting as a mild uncoupler. This mild uncoupling effect can potentially reduce ROS production by slightly lowering the proton motive force and slowing down the ETC, without significantly compromising ATP synthesis efficiency.

However, under conditions of high oxidative stress or calcium overload that lead to excessive ΔΨm depolarization, SKQ-1 has been shown to help preserve ΔΨm. This protective effect is likely indirect, resulting from its antioxidant activity preventing damage to the ETC and inner membrane, and its inhibitory effect on mPTP opening (discussed below), both of which contribute to ΔΨm maintenance. The net effect of SKQ-1 on ΔΨm can therefore be context-dependent, involving a balance between potential mild uncoupling at baseline and protective effects under stress.

Table 2: Influence of SKQ-1 on Mitochondrial Membrane Potential (ΔΨm)

| Condition | ΔΨm Level (Relative to Control) |

| Isolated Mitochondria (Basal) | 1.0 |

| Isolated Mitochondria + Low SKQ-1 | 0.90 - 0.95 |

| Isolated Mitochondria + Oxidative Stress | 0.60 - 0.75 |

| Isolated Mitochondria + Oxidative Stress + SKQ-1 | 0.80 - 0.90 |

Note: Values are illustrative based on reported trends in research.

Regulation of Mitochondrial Respiration States

Mitochondrial respiration can be characterized by different states reflecting the availability of substrates and ADP. State 3 respiration is the rate of oxygen consumption when substrates and ADP are abundant, representing active ATP synthesis. State 4 respiration (or State 2 depending on substrate) is the rate in the presence of substrate but absence of ADP, reflecting proton leak and basal oxygen consumption. The Respiratory Control Ratio (RCR), the ratio of State 3 to State 4 respiration, indicates the coupling efficiency of oxidative phosphorylation.

Table 3: Effect of SKQ-1 on Mitochondrial Respiration States

| Condition | State 3 Respiration (Relative) | State 4 Respiration (Relative) | Respiratory Control Ratio (RCR) |

| Isolated Mitochondria (Basal) | 1.0 | 1.0 | 5.0 - 8.0 |

| Isolated Mitochondria + Oxidative Stress | 0.5 - 0.7 | 1.2 - 1.5 | 2.0 - 4.0 |

| Isolated Mitochondria + Oxidative Stress + SKQ-1 | 0.8 - 1.0 | 1.1 - 1.3 | 4.0 - 7.0 |

Note: Values are illustrative based on reported trends in research.

Impact on Mitochondrial Permeability Transition Pore Opening

The Mitochondrial Permeability Transition Pore (mPTP) is a non-selective channel in the inner mitochondrial membrane whose opening is triggered by various stimuli, including high matrix calcium levels, oxidative stress, inorganic phosphate, and depolarization of ΔΨm. Prolonged or wide opening of the mPTP leads to rapid equilibration of small molecules across the inner membrane, resulting in loss of ΔΨm, mitochondrial swelling due to osmotic water influx, and rupture of the outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. Inhibition of mPTP opening is a key strategy for preventing cell death in many pathological conditions.

SKQ-1 ion has been consistently shown to inhibit or delay mPTP opening. This effect is attributed to a combination of its mechanisms:

Antioxidant Activity: By reducing oxidative stress within the mitochondrial matrix and inner membrane, SKQ-1 removes a major trigger for mPTP opening.

Preservation of Cardiolipin: Preventing cardiolipin peroxidation helps maintain the integrity of the inner membrane and potentially influences the components that form the mPTP.

Modulation of Calcium Handling: While not a direct calcium buffer, by maintaining ΔΨm and reducing oxidative stress, SKQ-1 can indirectly support mitochondrial calcium buffering capacity, delaying the point at which toxic calcium overload triggers mPTP opening.

Experimental evidence, often using calcium retention capacity (CRC) assays (where a higher CRC indicates greater resistance to mPTP opening), demonstrates that SKQ-1 significantly increases the amount of calcium mitochondria can accumulate before mPTP opens. This indicates a direct inhibitory effect on pore formation or stabilization of the pore in its closed state.

Table 4: Effect of SKQ-1 on Mitochondrial Permeability Transition Pore (mPTP) Opening

| Condition | Calcium Retention Capacity (Relative) | Time to mPTP Opening (Relative) |

| Isolated Mitochondria (Basal) | 1.0 | 1.0 |

| Isolated Mitochondria + Oxidative Stress | 0.3 - 0.5 | 0.2 - 0.4 |

| Isolated Mitochondria + Oxidative Stress + SKQ-1 | 0.7 - 0.9 | 0.6 - 0.8 |

Note: Values are illustrative based on reported trends in research.

The inhibition of mPTP opening by SKQ-1 is considered a crucial mechanism underlying its protective effects against stress-induced mitochondrial dysfunction and cell death.

Skq 1 Ion in the Regulation of Cellular Homeostasis

Effects on Mitochondrial Quality Control Processes

Mitochondrial quality control is essential for cellular health, involving mechanisms to maintain a functional population of mitochondria. This includes processes like mitochondrial dynamics (fusion and fission) and mitophagy, the selective degradation of damaged mitochondria.

Modulation of PINK1/PRKN-Mediated Mitophagy

The PINK1/PRKN pathway is a key mediator of mitophagy, recognizing and tagging damaged mitochondria for lysosomal degradation. Studies have investigated the impact of SKQ-1 on this crucial pathway. Research using skin fibroblasts derived from patients with Leber's hereditary optic neuropathy (LHON), a disease associated with mitochondrial dysfunction, revealed that SKQ-1 can influence PINK1/PRKN-mediated mitophagy. mdpi.comresearchgate.netresearchgate.net Findings suggest that SKQ-1 interacts with PINK1 and downregulates its expression. mdpi.comresearchgate.netresearchgate.net This modulation of PINK1/PRKN-mediated mitophagy by SKQ-1 is proposed as a mechanism by which it helps preserve mitochondrial function and maintain mitochondrial homeostasis in these cells. mdpi.comresearchgate.net The effect is linked to SKQ-1's ability to scavenge mitochondrial ROS, thereby influencing the signals that trigger mitophagy. mdpi.com

Influence on Intracellular Signaling Cascades

Intracellular signaling cascades are complex networks that govern cellular responses to external and internal stimuli. SKQ-1 has been shown to impact key signaling pathways involved in inflammation and stress responses.

Suppression of NF-κB Pathway Activation

The NF-κB pathway is a central regulator of inflammatory and immune responses. Activation of this pathway leads to the transcription of pro-inflammatory genes. Multiple studies demonstrate that SKQ-1 can suppress the activation of the NF-κB pathway. nih.govnih.govmdpi.commsu.ru For instance, SKQ-1 has been shown to inhibit NF-κB activation induced by tumor necrosis factor (TNF) in endothelial cells. nih.govnih.govmdpi.commsu.ru This inhibition occurs, at least in part, by interfering with the phosphorylation and subsequent proteolytic cleavage of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govmsu.ru By preventing IκBα degradation, SKQ-1 limits the translocation of active NF-κB into the nucleus, thereby suppressing the expression of NF-κB-dependent genes. nih.govmsu.ruresearchgate.net This suppressive effect on NF-κB activation contributes to the anti-inflammatory properties observed with SKQ-1 in various models. nih.govmsu.ruresearchgate.net

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Activation (e.g., p38, ERK1/2)

Mitogen-Activated Protein Kinases (MAPKs), such as p38 and ERK1/2, are involved in a wide range of cellular processes, including inflammation, cell proliferation, and differentiation. Research indicates that SKQ-1 can inhibit the activation of these kinases. Studies in human neutrophils demonstrated that SKQ-1 effectively prevents the activation, indicated by phosphorylation, of both p38 and ERK1/2 induced by different stimuli. mdpi.comfrontiersin.org This inhibitory effect on MAPK activation is suggested to be dependent on the reduction of mitochondrial ROS production by SKQ-1. frontiersin.org Furthermore, investigations in the retina of OXYS rats, a model for age-related macular degeneration, showed that treatment with Visomitin (containing SKQ-1) decreased the phosphorylation levels of p38 MAPK and ERK1/2. researchgate.net While some studies support the inhibition of p38 and ERK1/2 phosphorylation by SKQ-1, one study in endothelial cells noted no effect on p38 phosphorylation despite reduced NF-κB activation. nih.gov

The following table summarizes findings on SKQ-1's effect on MAPK phosphorylation:

| Cell Type/Model | Stimulus | Effect on p38 Phosphorylation | Effect on ERK1/2 Phosphorylation | Source |

| Human Neutrophils | A23187, fMLP, Opsonized Zymosan | Prevented | Prevented | mdpi.comfrontiersin.org |

| OXYS Rat Retina | Age-related processes | Decreased | Decreased | researchgate.net |

| Endothelial Cells | TNF | No effect | Not specified | nih.gov |

Control of Regulated Cell Death Pathways

Regulated cell death, including apoptosis, is a fundamental biological process crucial for development and tissue homeostasis. Dysregulation of cell death contributes to various pathologies.

Attenuation of Apoptosis

SKQ-1 has been shown to attenuate apoptosis in various cell types and models. Its protective effect against apoptosis is often linked to its ability to reduce oxidative stress and preserve mitochondrial function. SKQ-1 has been reported to protect cells from ROS-induced apoptosis. researchgate.net In cell cultures, it inhibited apoptosis induced by hydrogen peroxide. mdpi.comencyclopedia.pub Studies have demonstrated that SKQ-1 can prevent neuronal loss and synaptic damage, which can be associated with apoptotic processes. caymanchem.com In cardiomyocytes, SKQ-1 protected against oxidative damage and prevented the activation of apoptosis signaling. mdpi.com Mechanistically, SKQ-1 has been shown to inhibit the release of cytochrome C from mitochondria and reduce the expression of key mitochondrial-related apoptotic factors such as Bax, Bak, cleaved-caspase-3, and cleaved-caspase-9. researchgate.net Furthermore, SKQ-1 treatment inhibited cisplatin-induced apoptosis in kidney cells. nih.gov In a mouse model of ovarian cancer, SKQ-1 attenuated mitochondrial-linked pro-apoptotic caspase-9 and caspase-3 activities. biorxiv.org The protective action of SKQ-1 has also been observed in corneal epithelial cells, where it suppressed apoptotic changes. researchgate.net

The following table illustrates some findings on SKQ-1's effect on apoptosis markers:

| Cell Type/Model | Stimulus | Effect on Caspase-9 Activity | Effect on Caspase-3 Activity | Effect on Cytochrome C Release | Source |

| LHON Fibroblasts | Not specified | Not specified | Not specified | Inhibited | researchgate.net |

| HK2 Cells (Kidney) | Cisplatin (B142131) | Not specified | Inhibited | Not specified | nih.gov |

| Mouse Ovarian Cancer Model | Cancer | Attenuated | Attenuated | Not specified | biorxiv.org |

| Corneal Epithelium (Rabbit) | General Anesthesia | Not specified | Not specified | Not specified | researchgate.net |

Inhibition of Ferroptosis

Research indicates that mitochondrial lipid peroxidation is a critical event preceding ferroptotic cell death researchgate.netresearchgate.netfrontiersin.org. SKQ-1 ion effectively prevents both mitochondrial lipid peroxidation and ferroptosis induced by various stimuli, including exogenous iron (ferric ammonium (B1175870) citrate, FAC) and inhibitors of glutathione (B108866) biosynthesis like buthionine sulfoximine (B86345) (BSO) or erastin (B1684096) nih.govresearchgate.netmdpi.comfrontiersin.orgbiospace.comresearchgate.net.

Studies using normal human fibroblasts and H9c2 cardiomyocytes have shown that the combination of FAC and BSO or erastin induces mitochondrial lipid peroxidation that precedes ferroptosis researchgate.netmdpi.comfrontiersin.org. SKQ-1 ion, similar to the redox mediator methylene (B1212753) blue, prevents both mitochondrial lipid peroxidation and subsequent ferroptosis in these models researchgate.netmdpi.comfrontiersin.org. This protective effect is observed even at very low concentrations of SKQ-1 biospace.com. Importantly, SKQ-1 does not appear to affect the accumulation of cytosolic ROS or the increase in the intracellular labile iron pool induced by FAC, suggesting its primary mechanism of action in inhibiting ferroptosis is specifically linked to mitigating mitochondrial oxidative stress researchgate.netfrontiersin.org.

Further evidence for the mitochondria-centric action of SKQ-1 comes from experiments showing that an analog lacking the antioxidant moiety, dodecyltriphenylphosphonium (B1215703) (C₁₂TPP), is ineffective at preventing mitochondrial lipid peroxidation and ferroptosis frontiersin.org. This highlights the crucial role of the plastoquinone (B1678516) antioxidant component of SKQ-1 in its protective function mdpi.com.

The mechanism by which SKQ-1 inhibits ferroptosis is closely linked to its ability to neutralize mitochondrial ROS, particularly those generated at Complex I of the mitochondrial electron transport chain researchgate.netresearchgate.netmdpi.com. By preventing the excessive production of mtROS, SKQ-1 effectively reduces the substrate for lipid peroxidation, thereby blocking the execution phase of ferroptosis researchgate.netresearchgate.netmdpi.com. This is supported by findings that activation of ROS production in Complex I with rotenone (B1679576) stimulates lipid peroxidation in isolated mitochondria, and this effect is inhibited by SKQ-1 researchgate.net.

Studies in models of acute kidney injury (AKI) have also demonstrated the ferroptosis-inhibitory effect of SKQ-1. In cultured human proximal tubule epithelial cells (HK2) treated with cisplatin, SKQ-1 treatment significantly reduced mitochondrial ROS production, leading to decreased lipid peroxidation and ferroptosis nih.gov. In vivo AKI models induced by cisplatin, ischemia-reperfusion injury (IRI), or folic acid also showed that SKQ-1 treatment attenuated renal injury, reduced lipid peroxide accumulation, and inhibited ferroptosis in the kidneys nih.govnih.gov. Transcriptomic analysis in these models indicated that ferroptosis signaling was the most pronounced pathway downregulated after SKQ-1 treatment nih.gov.

The efficacy of SKQ-1 in inhibiting ferroptosis has also been demonstrated in fibroblasts derived from patients with Friedreich's Ataxia (FA), a disease where mitochondrial oxidative stress and ferroptosis are suspected to play a central role in progression biospace.com. FA fibroblasts were found to be more sensitive to ferroptosis induction by erastin and FAC/BSO compared to normal fibroblasts, and SKQ-1 showed a high level of efficacy in protecting these cells from ferroptosis and oxidative stress at low doses biospace.com.

The protective effect of SKQ-1 against ferroptosis underscores the critical involvement of mitochondrial dysfunction and lipid peroxidation in this form of cell death. By specifically targeting mitochondria and scavenging ROS, SKQ-1 helps maintain cellular homeostasis by preventing the uncontrolled lipid peroxidation that drives ferroptosis.

Here is a summary of research findings on SKQ-1 ion and ferroptosis inhibition:

| Model System | Ferroptosis Inducer(s) | Effect of SKQ-1 Ion | Key Finding(s) | Source |

| Normal Human Fibroblasts | FAC + BSO | Prevents mitochondrial lipid peroxidation & ferroptosis | Inhibits mtROS production, does not affect cytosolic ROS or labile iron pool. | researchgate.netfrontiersin.org |

| H9c2 Cardiomyocytes | FAC, Erastin | Prevents mitochondrial lipid peroxidation & ferroptosis | Inhibits mtROS production at Complex I, prevents cytosolic H₂O₂ accumulation. | mdpi.com |

| Isolated Cardiac Mitochondria | Rotenone + Ferrous Iron | Inhibits lipid peroxidation | Inhibits ROS formed in Complex I. | researchgate.net |

| Human Proximal Tubule Epithelial Cells (HK2) | Cisplatin | Mitigates mitochondrial ROS, lipid peroxidation & ferroptosis | Protects against nephrotoxic-induced ferroptosis in vitro. | nih.gov |

| Mouse Kidney (in vivo AKI models) | Cisplatin, IRI, Folic Acid | Ameliorates renal injury, inhibits lipid peroxide accumulation & ferroptosis | Downregulates ferroptosis signaling pathway, provides therapeutic strategy in AKI. | nih.govnih.gov |

| Friedreich's Ataxia Patient Fibroblasts | Erastin, FAC + BSO | Protects against ferroptosis & oxidative stress | Highly effective at low doses, highlights potential therapeutic use in FA. | biospace.com |

| MRC5-SV40 cells | Erastin | Inhibits ferroptosis | Prevents mitochondrial lipid peroxidation. | researchgate.net |

Preclinical Research Investigations of Skq 1 Ion in Biological Models

Models of Oxidative Stress and Inflammatory Responses

Preclinical research has extensively examined the impact of SKQ-1 ion in models characterized by oxidative stress and inflammatory processes, highlighting its anti-inflammatory properties.

Systemic Inflammatory Response Syndrome Models

SKQ-1 has demonstrated anti-inflammatory activity in models of systemic inflammatory response syndrome (SIRS). Studies utilizing a model induced by tumor necrosis factor (TNF) in mice, which partially replicates SIRS, showed that SKQ-1 could prevent death msu.ru. Furthermore, in a rat model of hemorrhagic shock-induced SIRS, SKQ-1 significantly reversed the increased protein levels of key inflammatory mediators, including TNF-α, IL-6, and MCP-1 in peripheral blood nih.gov.

Experimental Colitis Models and Intestinal Barrier Function

Experimental models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) in mice, have been used to investigate the effects of SKQ-1 on intestinal inflammation and barrier function. SKQ-1 prevented the development of clinical and histological changes associated with DSS-induced colitis, including weight loss, bloody stool, and colon shortening mdpi.combohrium.comnih.govresearchgate.netresearchgate.net. It also mitigated the increase in intestinal permeability observed in these models mdpi.combohrium.comnih.govresearchgate.netresearchgate.net. In cellular models using Caco-2 intestinal epithelial cells, SKQ-1 prevented the disassembly of tight junctions induced by DSS, indicating a protective effect on intestinal barrier integrity mdpi.combohrium.comnih.govresearchgate.netresearchgate.net.

Modulation of Leukotriene Synthesis in Leukocytes

Investigations into the effects of SKQ-1 on leukocyte function have revealed its ability to inhibit leukotriene synthesis. Studies in human neutrophils demonstrated that SKQ-1 strongly inhibits leukotriene synthesis induced by various stimuli, including the Ca²⁺ ionophore A23187, the chemotactic peptide fMLP in combination with cytochalasin B, and opsonized zymosan frontiersin.orgmdpi.comnih.govnih.gov. This inhibitory effect is linked to the scavenging of mitochondrial reactive oxygen species (mtROS) and the prevention of the activation of mitogen-activated protein kinases p38 and ERK1/2, which are crucial for leukotriene synthesis in neutrophils frontiersin.orgmdpi.comnih.govnih.gov. An analog of SKQ-1 lacking the antioxidant quinone moiety was ineffective, suggesting the critical role of mitochondrial ROS in activating leukotriene synthesis in these cells nih.gov.

Regulation of Pro-inflammatory Cytokine and Chemokine Expression

SKQ-1 has been shown to modulate the expression of various pro-inflammatory cytokines and chemokines in preclinical models. In the context of experimental colitis, SKQ-1 reduced the mRNA expression of pro-inflammatory molecules such as TNF, IL-6, IL-1β, and ICAM-1 in the proximal colon of DSS-treated mice mdpi.combohrium.comnih.govresearchgate.netresearchgate.net. Studies in cultured endothelial cells demonstrated that SKQ-1 decreased the secretion of pro-inflammatory cytokines IL-6 and IL-8 induced by TNF msu.runih.gov. Furthermore, SKQ-1 downregulated the TNF-induced expression of adhesion molecules, including E-selectin, ICAM-1, and VCAM-1, which play a role in leukocyte adhesion to the endothelium msu.runih.govmsu.ru. SKQ-1 has also been reported to suppress NF-κB-dependent gene expression, a key pathway in inflammatory responses nih.govnih.gov.

Neurodegenerative Disease Models

Preclinical studies have also explored the potential of SKQ-1 in models of neurodegenerative diseases, focusing on its protective effects against neuronal damage and dysfunction.

Effects on Myelin Production in Oligodendrocyte Culture Models

Studies using in vitro models of multiple sclerosis, specifically primary oligodendrocyte cultures challenged with lipopolysaccharide (LPS), have investigated the effects of SKQ-1 ion on myelin production. SKQ-1 has been shown to accumulate in the mitochondria of oligodendrocytes and microglial cells. In these models, SKQ-1 prevented the LPS-induced inhibition of myelin production in oligodendrocytes nih.govresearchgate.net. This protective effect suggests that mitochondrial ROS contribute to the suppression of myelin production in oligodendrocytes and that mitochondria-targeted antioxidants like SKQ-1 could be potential components of therapies for multiple sclerosis and related neurological disorders nih.govresearchgate.net.

Influence on Behavioral and Cognitive Parameters in Accelerated Aging Models

Research utilizing senescence-accelerated OXYS rats, a model exhibiting various age-associated pathological phenotypes including behavioral alterations, has explored the influence of SKQ-1 on behavioral and cognitive parameters. In studies with middle-aged (12-month-old) Wistar and OXYS rats, SKQ-1 treatment resulted in significantly higher locomotor and exploratory activity in the open field test and reduced anxiety in the elevated plus-maze compared to age-matched controls nih.gov. SKQ-1 also demonstrated an improvement in the visual ability of rats, reducing the severity of retinopathy and cataract signs, which can influence behavioral changes in OXYS rats . However, SKQ-1 did not show an impact on spatial memory in the Morris water maze in OXYS rats and slightly reduced it in the Wistar strain nih.gov. These findings suggest beneficial effects of SKQ-1 on locomotor and exploratory functions in these aging models .

Renal and Cardiovascular System Models

Amelioration of Ischemia-Reperfusion Injury in Renal and Cardiac Tissues

SKQ-1 ion has shown promise in ameliorating ischemia-reperfusion injury (IRI) in both renal and cardiac tissues in preclinical models. In mouse models of renal IRI, SKQ-1 treatment reduced upregulated levels of blood urea (B33335) nitrogen (BUN), serum creatinine (B1669602) (SCr), and lactate (B86563) dehydrogenase (LDH) in serum. It also significantly improved indices of tubular injury, such as histologic tubular injury score, TUNEL-positive cell number, and levels of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL) nih.govnih.gov. SKQ-1 treatment also mitigated morphologic abnormalities of tubular injury and reduced TUNEL-positive cells in models of folic acid-induced nephrotoxicity nih.gov. The protective effects of SKQ-1 against renal IRI have been observed both in vivo and in vitro, enhancing the survival of renal tubular epithelial cells and reducing mitochondrial fission triggered by ischemia/reoxygenation nih.gov.

In cardiac IRI models, SKQ-1 has been shown to mitigate the extent of injury through various measures. Nutritional supplementation with SKQ-1 in rats subjected to myocardial ischemia and reperfusion resulted in significantly smaller myocardial infarction size and less elevation of LDH and creatine (B1669601) kinase-MB fraction (CK-MB) activity in plasma compared to controls nih.gov. This effect was associated with an improvement in the energy state of the at-risk area, including increased adenine (B156593) nucleotide content, a twofold increase in phosphocreatine, and reduced lactate accumulation nih.gov. An ex vivo study using an isolated rat heart model of ischemia and reperfusion after cold cardioplegia demonstrated that SKQ-1 at a concentration of 12 ng/ml significantly neutralized oxidative stress manifestations, maintained minimum concentrations of NO metabolites, and resulted in lower malonic dialdehyde (B1249045) concentration compared to a higher concentration reanimatology.comreanimatology.com. This led to a slower rise in intracellular enzymes and myocardial damage markers during reperfusion and a higher rate and stability of cardiac function recovery reanimatology.comreanimatology.com.

Protection in Nephrotoxic Injury Models

SKQ-1 treatment has demonstrated protective effects in nephrotoxic injury models. In addition to ameliorating folic acid-induced AKI as mentioned earlier nih.gov, SKQ-1 treatment greatly reversed renal outcomes in cisplatin-induced AKI models nih.govnih.gov. These effects were reflected in attenuated levels of renal injury biomarkers, histologic indices of tubular injury, and inflammatory infiltration in the SKQ-1-treated groups nih.govnih.gov. Transcriptomics analysis suggested that ferroptosis signaling was the most pronounced pathway downregulated after SKQ-1 treatment, and administration of SKQ-1 significantly ameliorated lipid peroxide accumulation and inhibited ferroptosis in the kidneys of mice with AKI nih.govnih.gov. In cultured human proximal tubule epithelial cells (HK2), SKQ-1 treatment mitigated cisplatin-induced mitochondrial ROS production, leading to lower levels of lipid peroxidation and ferroptosis nih.govnih.gov.

Cardioprotective Effects in Experimental Cardiac Dysfunction and Hemorrhagic Shock

SKQ-1 has shown cardioprotective effects in experimental models of cardiac dysfunction and hemorrhagic shock. Mitochondria-targeted antioxidants, including SKQ-1, have been reported to prevent cardiac dysfunction induced by ischemia-reperfusion and septic inflammation aging-us.com. In a rat model of heart failure induced by transverse aortic constriction (TAC), SKQ-1 intervention improved cardiac function and reduced myocardial hypertrophy and fibrosis researchgate.net. At the cellular level, in vitro models using primary cardiomyocytes intervened with Ang II to mimic heart failure showed that SKQ-1 decreased the production of ROS, malondialdehyde (MDA), and 8-hydroxydeoxyguanosine (8-OHdG), and suppressed the decrease of mitochondrial membrane potential researchgate.net. SKQ-1 also protected mitochondrial function by inhibiting the release of cytochrome C and the expression of mitochondrial-related apoptotic pathway factors researchgate.net.

In a rat model of hemorrhagic shock (HS), SKQ-1 was found to reduce inflammation by protecting myocardial mitochondria nih.gov. HS caused damage to the rat myocardial mitochondrial structure, increased mitochondrial DNA release and ROS content, and activated mitochondrial and ROS-related pathways nih.gov. SKQ-1 treatment acted on proinflammatory and anti-inflammatory genes after HS, altering their expression nih.gov.

Impact on Vascular Endothelial Cell Integrity

Studies have investigated the impact of SKQ-1 on vascular endothelial cell integrity. In vitro experiments showed that SKQ-1 prevented the decomposition of VE-cadherin containing contacts and the subsequent increase in permeability of endothelial cell monolayers induced by the pro-inflammatory cytokine TNF aging-us.commdpi.com. Prevention of excessive reaction of the endothelium to pro-inflammatory cytokines might contribute to the anti-inflammatory effect of SKQ-1 aging-us.com. SKQ-1 has also been shown to prevent TNF-induced activation of NF-κB and expression of adhesion molecules necessary for neutrophil adhesion to the endothelium during inflammation mdpi.com. Furthermore, SKQ-1 inhibited apoptosis of endothelial cells induced by high doses of TNF aging-us.com. In the context of wound healing, SKQ-1 treatment increased vessel content in old mice aging-us.com. While SKQ-1 did not directly stimulate migration of endothelial cells in an in vitro scratch-wound assay, medium conditioned with SKQ-1-treated human subcutaneous fibroblasts enhanced endothelial cell migration, potentially linked to SKQ-1 stimulating the production of active TGFβ by fibroblasts aging-us.com. SKQ-1 also improved the ability of corneal endothelial cells to restore intracellular sodium concentration after hypothermic preservation, suggesting its potential for retaining the functional competence of these cells nih.govresearchgate.net.

Ocular Disease Models (Excluding Clinical Applications)

Preclinical research has explored the effects of SKQ-1 ion in various models of ocular diseases, focusing on its protective capabilities against oxidative damage and its influence on key ocular tissues.

Preservation of Retinal Pigment Epithelium and Choroid Integrity in Organotypic Cultures

Studies utilizing organotypic long-term culturing of rat posterior eye cups (comprising retinal pigment epithelium (RPE), choroid, and sclera) have investigated the impact of SKQ-1 on tissue integrity scirp.orgscirp.orgresearchgate.net. In these models, the presence of 20 nM SKQ-1 in the culture medium significantly conserved the intact state of the tissues over a period of 7 days to 1 month scirp.orgscirp.org. Specifically, SKQ-1 was found to reduce cell death in both the RPE and choroid layers scirp.orgscirp.org. It also prevented RPE cells from detaching from Bruch's membrane, undergoing phenotypic changes, and migrating in the vitreal direction scirp.orgscirp.org. Furthermore, SKQ-1 suppressed the transmigration of choroidal endothelial cells through Bruch's membrane and the RPE layer scirp.orgscirp.org. These protective effects were observed to be more pronounced in the central region of the eye cup, an area particularly susceptible to light-induced oxidative injury scirp.org.

Reversal of Oxidative Damage in Corneal Epithelial Cell Models

SKQ-1 has demonstrated protective effects against oxidative damage in corneal epithelial cell models. In studies using human corneal epithelial cells (HCE-2), SKQ-1 pre-treatment safeguarded against oxidative damage induced by PM10 exposure mdpi.com. PM10 exposure was shown to decrease cell viability, reduce Nrf2 transcriptional activity, and lower mRNA levels of antioxidant enzymes, while increasing markers of oxidative stress, DNA damage, and senescence mdpi.com. SKQ-1 pre-treatment was able to reverse these effects, preventing the PM10-induced loss in cell viability and reducing oxidative stress markers like malondialdehyde (MDA), while increasing glutathione (B108866) (GSH) levels mdpi.com. The protective mechanism of SKQ-1 in this model appears to involve the Nrf2 pathway, as inhibiting Nrf2 abrogated the protective effects of SKQ-1 against PM10 toxicity mdpi.com.

In ex vivo expanded corneal endothelial cells (evCEnC), SKQ-1 supplementation in the culture media provided oxidative stress protection in a dose-dependent manner researchgate.net. Concentrations of 50 nM and 250 nM significantly reduced intracellular free radical (IFR) levels researchgate.net. SKQ-1 also influenced NRF2 activation in evCEnC, with 50 nM supplementation leading to decreased levels of active NRF2 at passage 2 researchgate.net. These findings suggest that SKQ-1 supplementation could potentially enhance the expansion potential of evCEnC by mitigating oxidative stress researchgate.net.

In a rabbit model of anesthesia-induced dry eye syndrome, topical administration of SKQ-1 improved the clinical state of the ocular surface by inhibiting apoptotic and prenecrotic changes in the corneal epithelium researchgate.net. This protective action was linked to the suppression of oxidative stress and the stimulation of intrinsic antioxidant activity and enzymes like glutathione peroxidase and glutathione reductase in the cornea researchgate.net. SKQ-1 also increased the antioxidant activity and stability of the tear film and exhibited anti-inflammatory effects researchgate.net.

Amelioration of Retinopathy in Animal Models

SKQ-1 has shown significant protective effects in animal models of retinopathy, particularly in OXYS rats, a model of age-related macular degeneration (AMD) researchgate.netnih.govmedjrf.com. When administered to OXYS rats starting at 1.5 months of age, SKQ-1 completely prevented the early signs of retinopathy researchgate.netnih.gov. This prevention was associated with improvements in retinal pigment epithelium (RPE) function and a reduction in lipofuscin accumulation researchgate.net. Studies suggest that SKQ-1 may help restore mechanisms linked to early retinopathy, such as enhancing RPE function and potentially influencing VEGF expression researchgate.net.

In OXYS rats with already developed signs of retinopathy, SKQ-1 was capable of significantly suppressing the progression of the disease researchgate.net. The beneficial effects of SKQ-1 on retinopathy in OXYS rats have been linked to the normalization of the expression of vascular endothelial growth factor A (VEGF) and pigment epithelium-derived factor (PEDF) in the retina, with the effects depending on the age of the animals and the stage of retinopathy nih.govnih.gov. SKQ-1 supplementation in young OXYS rats prevented retinopathy development and was connected with an increase in VEGF mRNA and protein levels in the retina, while not involving changes in PEDF expression nih.gov. In middle-aged OXYS rats, SKQ-1 treatment caused a decrease in VEGF mRNA and protein levels and an increase in PEDF mRNA levels nih.gov.

In a rat model of light-induced retinal degeneration, SKQ-1 demonstrated a prominent protective effect on photoreceptors and RPE cells mdpi.commdpi.com. Premedication with SKQ-1 alleviated oxidative stress in the retina, inhibiting the oxidation of membrane components and suppressing the generation of H2O2 mdpi.com. This resulted in the prevention of light-induced photoreceptor cell loss mdpi.com.

Models of Metabolic Dysregulation

SKQ-1 ion has also been investigated in preclinical models of metabolic dysregulation, with a focus on its influence on glucose homeostasis and oxidative metabolism regulators.

Influence on Glucose Homeostasis in Diet-Induced Models

Studies have explored the effect of SKQ-1 on glucose homeostasis in models of metabolic dysregulation. In rats with experimentally induced type 1 diabetes using alloxan (B1665706), administration of SKQ-1 before diabetes induction resulted in lower blood glucose levels compared to diabetic animals not treated with SKQ-1 nih.govwindows.netmdpi.com. Animals that received preliminary SKQ-1 injection displayed blood glucose levels closer to normal mdpi.com. This effect is potentially related to SKQ-1's protective properties, particularly its antioxidant activity, as alloxan induces diabetes by causing oxidative damage to pancreatic beta cells windows.netmdpi.com.

However, in a study using db/db mice, a model of type 2 diabetes, administration of SKQ-1 for 12 weeks did not reduce blood glucose or glycosylated hemoglobin levels windows.net. This suggests that the efficacy of SKQ-1 in influencing glucose homeostasis may depend on the specific model of diabetes and its underlying mechanisms windows.net.

Effects on Oxidative Metabolism Regulators in Experimental Diabetes

In experimental models of diabetes, SKQ-1 has been shown to influence the expression of genes and microRNAs involved in oxidative metabolism regulation nih.govmdpi.comnih.govresearchgate.net. In rats with alloxan-induced diabetes, SKQ-1 caused changes in the mRNA levels of genes involved in the cellular defense against free radicals, indicating a beneficial effect nih.govmdpi.comresearchgate.net. Similar changes were observed at the epigenetic level, with microRNA expression patterns supporting SKQ-1's efficacy and correlating with the expression levels of their mRNA targets nih.govmdpi.comresearchgate.net. These findings suggest that SKQ-1 can act as an efficient regulator of the cellular response to oxidative stress in the context of experimental diabetes nih.govnih.govresearchgate.net.

SKQ-1 has also been shown to attenuate mitochondrial ROS production and decrease the burden on antioxidant machinery in diabetic rat models mdpi.com. It influenced free-radical homeostasis in the heart and blood serum of rats with streptozotocin-induced hyperglycemia, leading to a decrease in the intensity of free radical oxidation and a change in studied parameters towards control values nih.gov.

Aging Models and Longevity Studies

Research in aging models has investigated SKQ-1 ion's ability to influence age-dependent physiological decline and lifespan.

Inhibition of Age-Dependent Organ Involution (e.g., Thymus, Spleen)

Age-dependent involution of immune organs like the thymus and spleen is a hallmark of immunosenescence, leading to increased susceptibility to infections and diseases in the elderly nih.gov. Studies have shown that SKQ-1 ion can inhibit this process in rodents. In both normal (Wistar) and senescence-prone (OXYS) rats, SKQ-1 at low doses inhibited age-dependent thymic involution. This effect included the preservation of total organ weight and volume, as well as the volume of the cortex and medulla. SKQ-1 treatment also maintained thymic cellularity and the number of CD3+, CD4+, and CD8+ cells in the thymus nih.gov. The effect was particularly pronounced in senescence-prone OXYS rats nih.gov. SKQ-1 has also been shown to retard the age-dependent decrease in the area occupied by primary follicles in the spleen of OXYS rats, which are a major source of B-cells researchgate.net. This suggests that SKQ-1 may slow down the age-linked decline of the immune system nih.gov.

Accelerated Dermal Wound Healing Processes

Impaired wound healing is a common issue in aging. Preclinical studies indicate that SKQ-1 ion can accelerate dermal wound healing. In old mice, SKQ-1 treatment accelerated the resolution of the inflammatory phase, promoted the formation of granulation tissue, and enhanced vascularization and epithelization of wounds nih.govfrontiersin.org. Wounds in SKQ-1-treated mice showed an increased presence of myofibroblasts, cells crucial for producing extracellular matrix proteins and growth factors necessary for granulation tissue formation nih.gov. In vitro experiments also demonstrated that SKQ-1 stimulated the movement of epitheliocytes and fibroblasts into a "wound" in cell monolayers and stimulated myofibroblast differentiation of subcutaneous fibroblasts researchgate.net. The beneficial effects on wound healing in aged mice are likely related to the inhibition of oxidative stress, which interferes with signaling pathways involved in inflammation resolution and granulation tissue formation nih.gov. SKQ-1 has also been shown to stimulate wound healing in diabetic mice models frontiersin.orgresearchgate.net.

Influence on Lifespan in Various Eukaryotic Organisms

SKQ-1 ion has demonstrated the ability to lengthen the lifespan of a wide range of eukaryotic organisms, from fungi to mammals mdpi.comresearchgate.net. Long-term treatment with SKQ-1 has been shown to increase the lifespan of plants, fungi, invertebrates (such as Drosophila and Daphnia), fish, and mammals msu.rumsu.ruresearchgate.net. In mice, SKQ-1 has been observed to decrease age-related mortality, particularly at earlier stages of aging msu.ru. The effect on lifespan can vary depending on the species, strain, and environmental conditions, such as the presence of infections alzdiscovery.orgnih.gov. For instance, in mice kept in non-sterile conditions, SKQ-1 treatment led to increased resistance to various infections, contributing to a significant increase in median lifespan nih.gov.

Modulation of Age-Related Biomarkers and Physiological Parameters

SKQ-1 ion has been shown to influence several age-related biomarkers and physiological parameters in preclinical models. In aged rodents, SKQ-1 treatment has been associated with improved biomarkers of aging, including increased levels of growth hormone and IGF-1 alzdiscovery.orgresearchgate.net. It has also been reported to decrease levels of aortic inflammation, as measured by ICAM1 mRNA alzdiscovery.org. Beyond these, SKQ-1 has been shown to retard the age-dependent development of various pathologies and signs of aging, such as osteoporosis, cataracts, retinopathy, and sarcopenia wikipedia.orgnih.govaging-us.com. In female BALB/c mice, SKQ-1 attenuated the age-dependent increase in heart mass aging-us.com. Studies in OXYS rats, a model of accelerated aging, showed that SKQ-1 could prevent and even reverse some age-related alterations in behavior and improve visual ability by reducing the severity of retinopathy and cataract signs researchgate.net.

Skeletal Muscle Function Models

Preclinical research has also investigated the effects of SKQ-1 ion on skeletal muscle function, particularly in the context of muscle atrophy.

Preservation of Mitochondrial Structural Integrity in Aged Organisms

Preclinical investigations utilizing aged animal models have explored the potential of the mitochondria-targeted antioxidant SKQ-1 ion to influence mitochondrial structural integrity, a key aspect of cellular aging. Studies have demonstrated that SKQ-1 can mitigate age-related alterations in mitochondrial ultrastructure in various tissues.

Research in aged Wistar rats, for instance, examined the effects of SKQ-1 supplementation on the lacrimal gland, an organ known to undergo significant age-dependent deterioration nih.govoncotarget.com. Electron microscopy revealed that in 24-month-old untreated rats, the lacrimal gland exhibited dramatic ultrastructural changes indicative of functional disturbances nih.govoncotarget.com. In contrast, the ultrastructure of the lacrimal gland in aged rats treated with SKQ-1 was observed to be similar to that of much younger animals nih.govoncotarget.com.

Detailed analysis of mitochondrial ultrastructure within acinar cells of the lacrimal gland in 24-month-old Wistar rats treated with SKQ-1 showed notable effects nih.gov. SKQ-1 treatment led to a lengthening of mitochondria and a simultaneous small increase in the number of cristae compared to untreated aged controls nih.gov. Morphometric analysis further supported these observations. While the average area of mitochondria in untreated rats showed a non-significant increase with age (from 0.14 ± 0.01 μm² at 3 months to 0.23 ± 0.03 μm² at 24 months), treatment with SKQ-1 resulted in a significant increase in mitochondrial area (to 0.38 ± 0.03 μm²) in 24-month-old rats compared to both young and aged untreated groups (p < 0.05) nih.gov.

The following table presents the average mitochondrial area in lacrimal gland acinar cells of Wistar rats:

| Group | Age (months) | Average Mitochondrial Area (μm²) | Statistical Significance (vs. 3-month untreated) | Statistical Significance (vs. 24-month untreated) |

| Untreated | 3 | 0.14 ± 0.01 | - | - |

| Untreated | 24 | 0.23 ± 0.03 | Not significant | - |

| SKQ-1 Treated | 24 | 0.38 ± 0.03 | p < 0.05 | p < 0.05 |

Beyond the lacrimal gland, investigations in aged OXYS rats, a model exhibiting characteristics of sporadic Alzheimer's disease, have also indicated that SKQ-1 treatment can improve the structural and functional state of mitochondria in the hippocampus aging-us.com. These improvements in mitochondrial status were associated with the alleviation of structural neurodegenerative alterations in this brain region aging-us.com.

Collectively, these preclinical findings in aged rodent models suggest that SKQ-1 ion can play a role in preserving mitochondrial structural integrity, counteracting some of the deleterious ultrastructural changes associated with the aging process in specific tissues like the lacrimal gland and hippocampus nih.govoncotarget.comaging-us.com.

Methodological Approaches in Skq 1 Ion Research

In Vitro Experimental Systems

In vitro systems provide controlled environments to study the direct effects of SKQ-1 ion on cells and cellular components, particularly mitochondria.

Diverse Mammalian and Yeast Cell Culture Models

Various mammalian cell lines and primary cell cultures have been used to investigate the effects of SKQ-1 ion. These include human fibroblasts and HeLa cells, where extremely low concentrations of SKQ-1 ion were found to completely arrest hydrogen peroxide-induced apoptosis. nih.gov Studies have also utilized primary oligodendrocyte cultures from the cerebellum to model multiple sclerosis, demonstrating that SKQ-1 ion accumulates in the mitochondria of oligodendrocytes and microglial cells and prevents lipopolysaccharide (LPS)-induced inhibition of myelin production. nih.gov Endothelial cells, such as EA.hy926, have been used to examine the anti-inflammatory action of SKQ-1 ion, showing that it prevents the decomposition of endothelial cell-to-cell contacts induced by tumor necrosis factor (TNF). aging-us.com Human proximal tubule epithelial cells (HK2) have been employed to study the protective effects of SKQ-1 ion against cisplatin-induced mitochondrial reactive oxygen species (ROS) production, lipid peroxidation, and ferroptosis. nih.gov

Yeast cell models, such as Yarrowia lipolytica and Dipodascus magnusii, offer simplified systems to study mitochondrial function and oxidative stress. google.commdpi.comnih.gov Research in Yarrowia lipolytica showed that SKQ-1 ion partially prevents cell death caused by hydrogen peroxide. google.com Studies in Dipodascus magnusii yeast cells demonstrated that preincubation with SKQ-1 ion significantly reduced mitochondrial ROS production induced by tert-butyl hydroperoxide (t-BHP). mdpi.com These yeast models have also been used to investigate how penetrating cations like SKQ-1 ion can enhance the uncoupling activity of anionic protonophores in mitochondria. semanticscholar.org

Isolated Mitochondrial Preparations from Various Tissues

Isolated mitochondria from different tissues, such as rat heart and liver, are utilized to directly assess the impact of SKQ-1 ion on mitochondrial function, including respiration, membrane potential, and ROS production. researchgate.netreanimatology.comresearchgate.netreanimatology.commdpi.comnih.gov Studies on isolated rat heart mitochondria have explored the antioxidant and cardioprotective effects of SKQ-1 ion in models of ischemia and reperfusion after cold cardioplegia. researchgate.netreanimatology.comreanimatology.com These experiments have measured levels of oxidative stress markers like malonic dialdehyde (B1249045) and assessed cardiac function parameters. researchgate.netreanimatology.comreanimatology.com Research using isolated rat liver mitochondria and yeast cells has compared the effects of SKQ-1 ion with other mitochondria-targeted antioxidants like MitoQ and SkQ3 on parameters such as state 4 and state 3 respiration, mitochondrial membrane potential, and mitochondrial permeability transition pore opening. researchgate.netmdpi.com Isolated mitochondria have also been used to study the reduction of SKQ-1 ion and oxidation of its reduced form (SkQ1H2) by components of the mitochondrial respiratory chain. researchgate.net

Organotypic Explant Cultures (e.g., Eye Cup Complex)

Organotypic explant cultures, which maintain the three-dimensional structure and cell-cell interactions of a tissue, provide a valuable in vitro-like-in vivo model. The eye cup complex, consisting of the retinal pigment epithelium (RPE), choroid, and sclera, isolated from adult rat eyes, is a prominent example. scirp.orgscirp.orgresearchgate.net Long-term cultivation of these eye cups has been used to model pathological events similar to age-related macular degeneration. scirp.orgscirp.orgresearchgate.net Studies using this model have shown that SKQ-1 ion significantly conserves the intact state of the tissues, reducing cell death, preventing RPE cell withdrawal and phenotype change, and suppressing transmigration of choroidal endothelial cells through Bruch's membrane and the RPE. scirp.orgscirp.orgresearchgate.net The protective effect of SKQ-1 ion was observed to be more vivid in the center of the eye cup. scirp.orgscirp.orgresearchgate.net

In Vivo Animal Models for Pathophysiological Studies

In vivo animal models are crucial for evaluating the effects of SKQ-1 ion in the context of a whole organism and its complex physiological systems, particularly in the study of various diseases and aging.

Genetically Modified Rodent Strains (e.g., Senescence-Accelerated, Diabetic)

Genetically modified rodent strains that exhibit characteristics of human diseases or accelerated aging are valuable models in SKQ-1 ion research. Senescence-accelerated OXYS rats, which spontaneously develop signs resembling Alzheimer's disease, have been used to study the effects of SKQ-1 ion on neurological deficits and the accumulation of beta-amyloid and hyperphosphorylated tau protein. nih.govsemanticscholar.org Long-term treatment with SKQ-1 ion in OXYS rats has been shown to slow down the progression of AD-like pathology, preventing neuronal loss and synaptic damage and improving mitochondrial function. semanticscholar.org These rats, along with normal Wistar rats, have also been used to investigate the effect of SKQ-1 ion on age-dependent involution of the thymus. nih.gov

Diabetic rodent models, such as alloxan-induced type 1 diabetic rats and db/db mice (a model of type 2 diabetes), have been employed. wjgnet.comresearchgate.netgoogle.comwindows.net In rats with alloxan-induced diabetes, SKQ-1 ion administration before diabetes induction normalized blood glucose levels. wjgnet.com Studies in diabetic mice have shown that SKQ-1 ion accelerates wound healing by enhancing re-epithelialization, vascularization, and granulation tissue formation, as well as improving immune cell regulation. researchgate.netgoogle.comwindows.net SKQ-1 ion treatment in diabetic mice also led to improvements in connective tissue deposition and increased vascular density in wounds. researchgate.net

Induced Disease Models (e.g., Ischemia-Reperfusion, Chemically Induced Injury, Hemorrhagic Shock)

Animal models where disease conditions are experimentally induced are widely used to assess the protective effects of SKQ-1 ion against acute injury and pathology. Ischemia-reperfusion injury models in organs like the brain, kidney, and heart have been utilized. nih.govaging-us.comnih.govresearchgate.netreanimatology.comreanimatology.com SKQ-1 ion has shown protective effects in models of brain ischemia/reperfusion injury, improving neurological deficits. nih.gov In kidney ischemia-reperfusion models, SKQ-1 ion treatment reversed renal outcomes, attenuated injury biomarkers, and inhibited ferroptosis. nih.gov Studies on isolated rat hearts subjected to ischemia and reperfusion have demonstrated the antioxidant and cardioprotective properties of SKQ-1 ion. researchgate.netreanimatology.comreanimatology.com

Chemically induced injury models include those using substances like cisplatin (B142131) and folic acid to induce acute kidney injury. nih.gov SKQ-1 ion treatment in mice with cisplatin or folic acid-induced AKI significantly reversed renal outcomes and attenuated levels of renal injury biomarkers. nih.gov Experimental colitis induced by sodium dextran (B179266) sulfate (B86663) (DSS) in mice is another model used to study the anti-inflammatory activity of SKQ-1 ion, where it prevented the development of clinical and histological changes and reduced pro-inflammatory molecule expression. bohrium.comresearchgate.net Neutrophils activated by various stimuli, such as the Ca2+ ionophore A23187, fMLP, and opsonized zymosan, have been used to study the inhibitory effect of SKQ-1 ion on leukotriene synthesis. frontiersin.org

Hemorrhagic shock models in rats have been used to investigate the protective effects of SKQ-1 ion on myocardial mitochondria and its anti-inflammatory actions. bohrium.comdntb.gov.uamdpi.comnih.govresearchgate.netfrontiersin.org In these models, SKQ-1 ion attenuated increased ROS induced by hemorrhagic shock, protected myocardial mitochondrial ultrastructure, and reduced the release of peripheral blood mitochondrial DNA. nih.govfrontiersin.org SKQ-1 ion treatment also reversed the increases in pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1 in the blood following hemorrhagic shock. nih.govresearchgate.net

Models of Normal and Accelerated Aging

Studies investigating the impact of SKQ-1 frequently utilize animal models that exhibit characteristics of normal or accelerated aging. A prominent model in this research is the OXYS rat, which serves as a senescence-accelerated model. These rats display a shortened lifespan and develop age-associated pathologies resembling human conditions, including cataract, retinopathy, senile osteoporosis, and increased oxidative damage researchgate.netnih.gov. OXYS rats have been employed to study the effects of SKQ-1 on conditions such as Alzheimer's disease-like pathology, age-related retinopathy, and the involution of the thymus, often with Wistar rats used as a control group representing normal aging nih.govmdpi.comresearchgate.netsemanticscholar.orgnih.govmsu.ruresearchgate.netplos.org. The use of such models allows researchers to examine the potential of SKQ-1 to mitigate age-related decline and pathology in a complex in vivo system.

Advanced Analytical and Imaging Techniques

To dissect the mechanisms underlying SKQ-1's effects, researchers employ a suite of advanced analytical and imaging techniques. These methods provide detailed information on cellular function, molecular interactions, and morphological changes.

Quantification of Reactive Oxygen Species Production (e.g., Fluorescent Probes, Flow Cytometry)

Quantifying reactive oxygen species (ROS) production is a critical aspect of SKQ-1 research, given its role as a mitochondria-targeted antioxidant. Fluorescent probes are commonly used for this purpose. MitoSOX-Red, for instance, is utilized to specifically measure mitochondrial superoxide (B77818) levels nih.govresearchgate.net. Dihydroethidium (DHE) staining is another technique employed to assess ROS production in cells and tissues researchgate.net. In studies using isolated mitochondria, hydrogen peroxide (H2O2) formation can be measured using Amplex Red coupled with horseradish peroxidase pnas.orgmdpi.com. Additionally, levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, are quantified nih.govgoogle.com. Flow cytometry is often used in conjunction with fluorescent probes to quantify ROS levels in cell populations nih.govnih.gov.

Assessment of Mitochondrial Physiological Parameters (e.g., Respiration, Membrane Potential, Permeability Transition)

Detailed assessment of mitochondrial function is central to understanding SKQ-1's impact. Mitochondrial respiration is commonly measured using analyzers like the Seahorse XFe96, which allows for the determination of parameters such as basal respiration, ATP-linked respiration, and maximal respiration nih.gov. Mitochondrial membrane potential (MMP), a key indicator of mitochondrial health, is assessed using fluorescent probes such as JC-1 and TMRM nih.govresearchgate.netresearchgate.netmdpi.comnih.gov. Safranin O is also utilized for measuring membrane potential in isolated mitochondria pnas.orgmdpi.com. The mitochondrial permeability transition pore (mPTP) opening, indicative of mitochondrial dysfunction, is evaluated using specific assay kits, often involving fluorescent indicators like Calcein AM researchgate.netmdpi.comnih.govfrontiersin.org.

Molecular and Omics Approaches (e.g., Western Blot, RT-qPCR, RNA Sequencing, Network Pharmacology, Molecular Docking)

Molecular and omics techniques provide insights into the genetic and protein-level changes influenced by SKQ-1. Western blotting is widely used to determine the expression levels of specific proteins involved in various pathways, including mitochondrial quality control (e.g., PINK1, PRKN, LC3B, TOM20, p62), oxidative stress (e.g., SOD2, GPX4, ACSL4), apoptosis (e.g., cleaved caspase-3, cytochrome C), and inflammation (e.g., TNF-α, IL-6, MCP-1, KIM-1, NGAL, MPO) nih.govresearchgate.netnih.govfrontiersin.orgmdpi.comnih.govnih.govnih.gov. Real-time quantitative PCR (RT-qPCR) is employed to quantify the relative mRNA levels of target genes, such as those involved in oxidative metabolism, inflammation (e.g., TNF, IL-6, IL-1β, ICAM-1), and angiogenesis (e.g., VEGF, PEDF) plos.orgnih.govhse.ruresearchgate.netresearchgate.net. High-throughput RNA sequencing (RNA-seq) provides a global view of transcriptional changes, enabling the identification of differentially expressed genes (DEGs) and the analysis of affected signaling pathways, including ferroptosis, apoptosis, necroptosis, inflammation, MAPK signaling, and pathways related to mitochondrial function and neurotrophic activity mdpi.comresearchgate.netsemanticscholar.orgnih.govnih.govfrontiersin.org. Network pharmacology is utilized to predict potential molecular targets of SKQ-1 by integrating data from various databases and constructing protein-protein interaction (PPI) networks researchgate.netnih.govnih.gov. Molecular docking studies are performed to computationally model the binding interactions between SKQ-1 and identified target proteins, predicting binding affinities and potential mechanisms of action researchgate.netnih.govnih.gov.

Advanced Microscopy and Histopathological Evaluation

Microscopic techniques and histopathological evaluation are crucial for visualizing cellular and tissue-level effects of SKQ-1. Confocal and electron microscopy are used to examine mitochondrial morphology, including fragmentation, and to visualize cellular structures in detail mdpi.comresearchgate.net. Fluorescence microscopy is employed to image cells and tissues stained with fluorescent probes for ROS, membrane potential, cell death (TUNEL), lipid peroxidation (MitoPeDPP), and specific proteins via immunostaining (e.g., VE-cadherin, beta-catenin, ZO-1) nih.govnih.govresearchgate.netnih.govhse.ruresearchgate.netresearchgate.net. Light microscopy is used for the examination of stained tissue sections nih.gov. Histopathological evaluation involves the standard analysis of tissue sections stained with dyes like Hematoxylin-Eosin (H&E) and Masson's trichrome to assess pathological changes, tissue injury, fibrosis, and cellular architecture in various organs such as the liver, kidney, colon, thymus, heart, pancreas, and skin wounds nih.govnih.govmsu.ruresearchgate.netnih.govhse.ruresearchgate.netnih.gov. Semiquantitative scoring systems and morphometry are often applied for standardized assessment of histological changes nih.govnih.gov. Immunohistochemistry (IHC) is used to localize and quantify specific proteins within tissue sections, such as 4-HNE and GPX4 nih.gov.

Current Research Gaps and Future Directions in Skq 1 Ion Studies

Comprehensive Elucidation of Upstream and Downstream Molecular Interaction Networks

While SKQ-1 is known to target mitochondria and scavenge ROS, a complete understanding of its broader molecular interaction networks is still lacking wikipedia.org. Identifying the specific proteins, lipids, and other molecules that SKQ-1 interacts with upon entering the cell and accumulating in the mitochondria is essential. This includes mapping the upstream signaling pathways that might be influenced by SKQ-1's presence and the downstream effects on cellular processes beyond direct ROS neutralization. For instance, research suggests SKQ-1 can influence signaling pathways like p38 MAPK, which is involved in Alzheimer's disease-like pathology mdpi.com. Further studies are needed to comprehensively map these interactions and understand how SKQ-1 modulates complex cellular networks mdpi.comarizona.edu.

Exploration of Previously Unidentified Cellular Targets and Signaling Pathways

Beyond its primary role as a mitochondrial antioxidant, SKQ-1 may have additional cellular targets and influence other signaling pathways. Research indicates that SKQ-1 can affect inflammation by reducing neutrophil infiltration and TNFα levels pnas.org. It also appears to influence leukotriene synthesis by inhibiting key enzymes and preventing the activation of p38 and ERK1/2 kinases frontiersin.org. Investigating these previously unidentified targets and pathways will provide a more complete picture of SKQ-1's multifaceted actions and potential therapeutic applications frontiersin.org. Advanced techniques such as proteomics, lipidomics, and high-throughput screening could be employed to identify these novel interactions and pathways.

Development and Application of Advanced In Vitro and In Vivo Research Models

To better model human diseases and evaluate SKQ-1's efficacy and mechanisms, there is a need for the development and application of more advanced in vitro and in vivo research models. While studies have utilized various cell cultures and animal models, including senescence-accelerated rats and models of neurodegenerative diseases and wound healing, more complex and physiologically relevant models are needed mdpi.comresearchgate.netnih.govmdpi.comnih.govaging-us.com. This could include using induced pluripotent stem cell-derived models of specific tissues or diseases, organ-on-a-chip technology, and animal models that more closely mimic the human condition and disease progression. Such models would allow for a more accurate assessment of SKQ-1's effects and potential off-target interactions.

Rigorous Comparative Analyses with Other Mitochondria-Targeted Antioxidants and Modulators

Several other mitochondria-targeted antioxidants and modulators exist, such as MitoQ and MitoTEMPO mdpi.commdpi.comresearchgate.netnih.gov. While some comparative studies have been conducted, a more rigorous and comprehensive analysis of SKQ-1 against these compounds is necessary to fully understand its relative potency, specificity, and unique advantages mdpi.comresearchgate.net. These comparisons should extend beyond simple ROS scavenging to include effects on mitochondrial function, signaling pathways, and therapeutic outcomes in various disease models. Such studies would help position SKQ-1 within the landscape of mitochondria-targeted therapies and guide future research and clinical development. Comparative studies have shown variations in the antioxidant activity and protective effects between SKQ1 and MitoQ in different models mdpi.comresearchgate.net.

Q & A

Q. What are the key elements for reporting SKQ-1’s experimental data in peer-reviewed journals?

- Methodological Answer : Follow the Beilstein Journal’s standards: Provide raw data for MIC assays, time-kill curves, and cytotoxicity in supplementary files. For new formulations (e.g., nanoparticles), include dynamic light scattering (DLS) data for size distribution and TEM images. Cite recent studies on mitochondrial-targeted antioxidants to contextualize novelty .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.